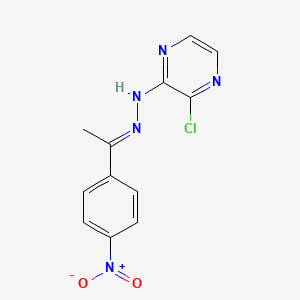
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide, also known as BCDNA, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators, as well as the activity of various kinases involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the growth of various tumor cell lines and the replication of several viruses. N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities. However, N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. One area of interest is the development of new drugs based on N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. Researchers are exploring the potential of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide derivatives as anti-inflammatory, anti-tumor, and anti-viral agents. Another area of interest is the elucidation of the mechanism of action of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. Further research is needed to fully understand how N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide inhibits inflammation, tumor growth, and viral replication. Additionally, researchers are exploring the potential of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide as a tool for the study of various biological processes, such as apoptosis and cell signaling.
Synthesis Methods
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-naphthoic acid, followed by the addition of thionyl chloride and acetic anhydride. The resulting product is purified through recrystallization to obtain N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide in a high yield and purity.
Scientific Research Applications
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-benzyl-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)21(11-13-7-3-2-4-8-13)17-16(20)18(23)14-9-5-6-10-15(14)19(17)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWQTKZGNPDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)


